Cas no 2171603-63-5 (6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidohexanoic acid)

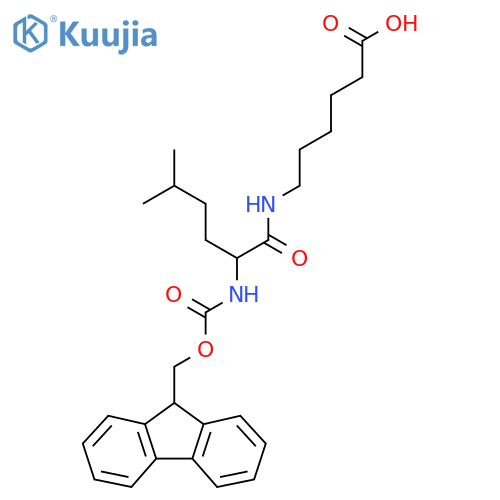

2171603-63-5 structure

商品名:6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidohexanoic acid

6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidohexanoic acid 化学的及び物理的性質

名前と識別子

-

- 6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidohexanoic acid

- 6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]hexanoic acid

- EN300-1536212

- 2171603-63-5

-

- インチ: 1S/C28H36N2O5/c1-19(2)15-16-25(27(33)29-17-9-3-4-14-26(31)32)30-28(34)35-18-24-22-12-7-5-10-20(22)21-11-6-8-13-23(21)24/h5-8,10-13,19,24-25H,3-4,9,14-18H2,1-2H3,(H,29,33)(H,30,34)(H,31,32)

- InChIKey: QIZUMPWKJFSUHM-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C(NCCCCCC(=O)O)=O)CCC(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 480.26242225g/mol

- どういたいしつりょう: 480.26242225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 14

- 複雑さ: 675

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.1

- トポロジー分子極性表面積: 105Ų

6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidohexanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1536212-0.05g |

6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]hexanoic acid |

2171603-63-5 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1536212-0.1g |

6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]hexanoic acid |

2171603-63-5 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1536212-500mg |

6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]hexanoic acid |

2171603-63-5 | 500mg |

$3233.0 | 2023-09-26 | ||

| Enamine | EN300-1536212-5000mg |

6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]hexanoic acid |

2171603-63-5 | 5000mg |

$9769.0 | 2023-09-26 | ||

| Enamine | EN300-1536212-2500mg |

6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]hexanoic acid |

2171603-63-5 | 2500mg |

$6602.0 | 2023-09-26 | ||

| Enamine | EN300-1536212-250mg |

6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]hexanoic acid |

2171603-63-5 | 250mg |

$3099.0 | 2023-09-26 | ||

| Enamine | EN300-1536212-5.0g |

6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]hexanoic acid |

2171603-63-5 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1536212-10.0g |

6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]hexanoic acid |

2171603-63-5 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1536212-100mg |

6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]hexanoic acid |

2171603-63-5 | 100mg |

$2963.0 | 2023-09-26 | ||

| Enamine | EN300-1536212-1000mg |

6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]hexanoic acid |

2171603-63-5 | 1000mg |

$3368.0 | 2023-09-26 |

6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidohexanoic acid 関連文献

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

2171603-63-5 (6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidohexanoic acid) 関連製品

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量